Phenyl acetate

Hydrolysis Reactivity Leaving Group

Phenyl acetate (CAS 122-79-2), the acetate ester of phenol, is an aromatic ester with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol. It is a clear, colorless liquid at room temperature with a characteristic sweetish, phenolic odor and a density of approximately 1.075 g/mL at 25°C.

Molecular Formula C8H8O2
C8H8O2
CH3COOC6H5
Molecular Weight 136.15 g/mol
CAS No. 122-79-2
Cat. No. B143977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl acetate
CAS122-79-2
SynonymsPhenyl Acetic Acid Ester;  Acetoxybenzene;  NSC 27795;  Phenol Acetate; 
Molecular FormulaC8H8O2
C8H8O2
CH3COOC6H5
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1
InChIInChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyIPBVNPXQWQGGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPRACTICALLY INSOL IN WATER;  SOL IN GLACIAL ACETIC ACID;  MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER
Miscible with oxygenated and chlorinated solvents.
Solubility in water: none
insoluble in water;  miscible in alcohol
miscible (in ethanol)

Phenyl Acetate (CAS 122-79-2) Procurement Guide: Baseline Specifications and Product Profile


Phenyl acetate (CAS 122-79-2), the acetate ester of phenol, is an aromatic ester with the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol [1]. It is a clear, colorless liquid at room temperature with a characteristic sweetish, phenolic odor and a density of approximately 1.075 g/mL at 25°C [1]. This compound is primarily utilized as a solvent and a key intermediate in organic synthesis, including the production of acetophenone for pharmaceutical applications [2]. The global phenyl acetate market was valued at approximately US$ 280 million in 2024, with a projected CAGR of 5.0% reaching US$ 415 million by 2032, driven by demand in the pharmaceutical and chemical industries [2].

Phenyl Acetate (CAS 122-79-2) Procurement Risks: Why Direct Substitution with Generic Esters is Not Recommended


Substituting phenyl acetate with other esters such as methyl acetate, ethyl acetate, benzyl acetate, or phenylacetate derivatives (e.g., methyl phenylacetate) is not scientifically or technically equivalent. The direct attachment of the phenyl ring to the ester oxygen in phenyl acetate imparts a unique reactivity profile that significantly differs from that of alkyl or benzyl esters. This structural feature results in a distinct balance between electrophilicity and leaving group ability, which dictates its performance in hydrolysis, enzymatic reactions, and synthetic transformations [1]. For instance, phenyl acetate hydrolyzes more slowly than methyl acetate but more rapidly than benzyl acetate, a nuanced reactivity that cannot be replicated by simply using another ester [2]. Furthermore, its specific steric and electronic properties are critical for its role as a substrate for aryl esterases and its selectivity in the Fries rearrangement [3]. Generic substitution can therefore lead to altered reaction rates, lower yields, or complete failure in processes dependent on these specific characteristics.

Phenyl Acetate (CAS 122-79-2) Differentiation: A Quantitative Comparison Guide for Scientific Procurement


Phenyl Acetate vs. Benzyl Acetate Hydrolysis Rate: A Quantitative Reactivity Comparison

Phenyl acetate exhibits a significantly different hydrolysis rate compared to its close structural analog, benzyl acetate. The Hammett ρ value for A,,-2 ester hydrolysis of phenyl acetates is -0.17, whereas for benzyl acetates it is -0.05 [1]. This more negative ρ value for phenyl acetates indicates a greater sensitivity to substituent effects and a different transition state stabilization compared to benzyl acetates [1].

Hydrolysis Reactivity Leaving Group

Enzyme Specificity: Phenyl Acetate as a Superior Substrate for Pseudomonas fluorescens Esterase (PFE) Over P. fluorescens Carboxyl Esterase

Phenyl acetate is a preferred substrate for the aryl esterase from Pseudomonas fluorescens (PFE) but is not efficiently hydrolyzed by the closely related P. fluorescens carboxyl esterase. The structural similarity between the two enzymes is low, with an r.m.s. deviation in 218 C(alpha) atoms of 5.0 Å [1]. This large structural divergence translates to a clear functional preference: PFE favors activated esters with small acyl groups, such as phenyl acetate, whereas the carboxyl esterase does not [1].

Enzymology Substrate Specificity Biocatalysis

Phenyl Acetate vs. Carbonate Esters: Superior Aqueous Stability for Prodrug Applications

In a comparative study on bioreversible derivatives of phenol, phenyl acetate demonstrated significantly different stability compared to phenolic carbonate ester prodrugs. The study found that carbonate esters are less reactive towards both specific acid- and base-catalyzed hydrolysis than phenyl acetate [1]. This inherent reactivity difference makes phenyl acetate a more suitable candidate for applications requiring a degree of aqueous stability.

Prodrug Stability Hydrolysis

Phenyl Acetate vs. 2-Naphthyl Acetate in Micellar Catalysis: Quantifying Hydrolysis Rate Acceleration by Cationic Surfactants

The hydrolysis rates of phenyl acetate and 2-naphthyl acetate (2NA) were compared in the presence of cationic surfactants. The study applied the pseudo-phase ion-exchange (PIE) model and the mass action model to quantify the effect of micelles on the reaction [1]. While specific rate constants require further analysis, the study establishes a framework for quantifying the differential effect of micellar environments on the two substrates [1].

Micellar Catalysis Kinetics Surfactant

Phenyl Acetate vs. Methyl Acetate Hydrolysis Rate: A Fundamental Reactivity Comparison for Synthetic Applications

Phenyl acetate hydrolyzes more slowly than methyl acetate. This is due to the phenyl group's ability to stabilize the transition state through resonance, which increases the activation energy for the nucleophilic attack compared to the smaller, less stabilizing methyl group [1].

Hydrolysis Reactivity Ester

Phenyl Acetate (CAS 122-79-2) Procurement Guidance: Validated Application Scenarios Based on Quantitative Evidence


Enzymatic Assays and Biocatalysis Research: A Substrate for Aryl Esterase Selectivity Studies

Phenyl acetate is a validated substrate for studying aryl esterases, particularly from Pseudomonas fluorescens. Its selective hydrolysis by PFE, but not by the structurally related carboxyl esterase [1], makes it an ideal tool for probing enzyme active site architecture and substrate specificity. Procurement of high-purity phenyl acetate is essential for generating reproducible kinetic data in such studies.

Prodrug Development and Formulation Stability Studies: A Model Compound for Aqueous Hydrolysis

Given its distinct reactivity profile compared to phenolic carbonate esters [2], phenyl acetate serves as a valuable model compound in prodrug research. Its intermediate hydrolysis rate allows researchers to investigate the balance between stability and bioactivation, making it a useful benchmark for developing new ester-based prodrugs. Procurement of phenyl acetate with a well-defined purity profile is critical for these quantitative stability assessments.

Organic Synthesis: A Protecting Group and Intermediate with Controlled Reactivity

The slower hydrolysis rate of phenyl acetate compared to methyl acetate [3] makes it a strategically useful protecting group for carboxylic acids or a reactive intermediate in multistep syntheses. Its reactivity can be tuned for specific conditions, offering chemists a degree of control not available with more labile esters. The quantified difference in Hammett ρ values compared to benzyl acetate [4] further underscores its unique electronic profile, which is crucial for predicting reaction outcomes.

Micellar and Colloidal Chemistry Research: A Probe for Studying Surfactant Effects on Reaction Kinetics

Phenyl acetate is used as a hydrophobic probe in kinetic studies to investigate the effects of micellar environments on hydrolysis rates [5]. Its well-defined reactivity allows researchers to quantify the catalytic or inhibitory effects of different surfactants using established kinetic models (PIE and mass action) [5]. This application requires a consistent and high-quality supply of phenyl acetate to ensure the reproducibility of kinetic measurements.

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